Lithium acrylate Lithium acrylate
Brand Name: Vulcanchem
CAS No.: 13270-28-5
VCID: VC20976767
InChI: InChI=1S/C3H4O2.Li/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1
SMILES: [Li+].C=CC(=O)[O-]
Molecular Formula: C3H3LiO2
Molecular Weight: 78 g/mol

Lithium acrylate

CAS No.: 13270-28-5

Cat. No.: VC20976767

Molecular Formula: C3H3LiO2

Molecular Weight: 78 g/mol

* For research use only. Not for human or veterinary use.

Lithium acrylate - 13270-28-5

Specification

CAS No. 13270-28-5
Molecular Formula C3H3LiO2
Molecular Weight 78 g/mol
IUPAC Name lithium;prop-2-enoate
Standard InChI InChI=1S/C3H4O2.Li/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1
Standard InChI Key XSAOIFHNXYIRGG-UHFFFAOYSA-M
Isomeric SMILES [Li+].C=CC(=O)[O-]
SMILES [Li+].C=CC(=O)[O-]
Canonical SMILES [Li+].C=CC(=O)[O-]

Introduction

Fundamental Properties and Characteristics

Chemical Identity and Structure

Lithium acrylate is an organolithium compound with the molecular formula C3H3LiO2 and a molecular weight of 78.0 g/mol. It consists of an acrylate anion (CH2=CHCOO-) paired with a lithium cation (Li+). The compound's IUPAC name is lithium;prop-2-enoate, and it is identified by the InChI Key XSAOIFHNXYIRGG-UHFFFAOYSA-M. Its canonical SMILES notation is represented as [Li+].C=CC(=O)[O-].

Physical Properties

Lithium acrylate typically appears as a white crystalline solid that exhibits solubility in water and polar organic solvents. This solubility profile makes it suitable for various processing methods in laboratory and industrial applications. The compound's physical characteristics are influenced by its ionic nature, which contributes to its stability and reactivity in different environments.

PropertyValue
Molecular FormulaC3H3LiO2
Molecular Weight78.0 g/mol
CAS Number13270-28-5
Physical StateWhite crystalline solid
SolubilitySoluble in water and polar organic solvents
IUPAC Namelithium;prop-2-enoate
InChI KeyXSAOIFHNXYIRGG-UHFFFAOYSA-M

Synthesis Methodologies

Standard Preparation Methods

The primary method for synthesizing lithium acrylate involves the neutralization reaction between acrylic acid and lithium hydroxide in an aqueous medium. This reaction can be represented by the following equation:

CH2=CHCOOH + LiOH → CH2=CHCOOLi + H2O

The synthesis is typically conducted under controlled conditions to ensure high purity of the final product. Temperature, pH, and reactant concentrations are carefully monitored to optimize yield and product quality.

Advanced Synthesis Approaches

Recent advancements in synthesis methodologies have focused on improving the efficiency and scalability of lithium acrylate production. These approaches include:

  • Utilization of alternative lithium sources such as lithium carbonate

  • Implementation of continuous flow processes for industrial-scale production

  • Development of green chemistry approaches to minimize environmental impact

  • Employment of specialized catalysts to enhance reaction rates and selectivity

Purification Techniques

After synthesis, various purification methods can be employed to obtain high-purity lithium acrylate:

  • Recrystallization in appropriate solvents

  • Vacuum drying procedures (typically at 60°C for 24 hours)

  • Characterization via Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD)

  • Analytical validation using techniques such as nuclear magnetic resonance (NMR) spectroscopy

Polymerization Behavior

Radical Polymerization Mechanisms

Lithium acrylate undergoes radical polymerization to form poly(lithium acrylate), with the process typically initiated by compounds such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The polymerization is generally conducted under controlled temperature conditions (70-80°C) and an inert atmosphere (nitrogen). This process results in high-molecular-weight polymers with molecular weights exceeding 500,000 g/mol under optimized conditions.

Copolymerization Characteristics

The compound readily copolymerizes with various monomers, including alkyl acrylates and styrene, allowing for the tailoring of polymer properties for specific applications. The reactivity ratios in these copolymerization reactions significantly influence the final composition and properties of the resulting materials.

Polymerization ParameterTypical Conditions/Values
Polymerization MethodRadical polymerization
Common InitiatorsAIBN, benzoyl peroxide
Optimal Temperature Range70-80°C (under nitrogen)
Secondary ReactionsBackbiting, β-scission (minimized under controlled conditions)
Resulting Polymer PropertiesHigh ionic conductivity, thermal stability

Thermal Behavior During Polymerization

Thermogravimetric analysis (TGA) studies have shown that poly(lithium acrylate) begins to undergo thermal decomposition at approximately 200°C, with complete decomposition occurring by 400°C. The decomposition process involves β-scission and depropagation reactions, resulting in the formation of low molecular weight fragments and traces of lithium carbonate.

Electrolyte SystemIonic Conductivity (S cm^-1)Temperature (°C)Reference Features
UV-cured polyurethane acrylate with lithium salts1.00 × 10^-425Ambient temperature operation
PEO/PMA blends with lithium acrylateVariable based on composition25-80Suppressed crystallinity
Crosslinked systems with diacrylatesUp to 10^-425Enhanced mechanical properties

Biological and Antimicrobial Properties

Antimicrobial Activity Profiles

Recent research has revealed interesting antimicrobial properties of lithium acrylate when incorporated into copolymer matrices. Studies investigating the synthesis of copolymer films containing lithium acrylate have demonstrated significant bactericidal activity against several microbial strains, particularly Staphylococcus aureus.

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Chemical Reactivity Profiles

Ion-Exchange Reactions

In lithium-ion battery applications, lithium acrylate-based binders participate in reversible H+/Li+ exchange reactions at electrode interfaces. This mechanism contributes to improved lithium-ion transport, reduced internal resistance, and enhanced cycle stability, with some systems demonstrating greater than 91% capacity retention after 1,400 cycles.

Crosslinking Reactions

Lithium acrylate readily participates in UV-initiated crosslinking reactions with diacrylates, such as 1,6-hexanediol diacrylate. These reactions form network structures that serve as effective electrolyte matrices with tunable mechanical and electrochemical properties.

Stability in Aqueous Environments

Lithium acrylate emulsions (with particle sizes ranging from 50-200 nm) demonstrate good stability in aqueous environments due to electrostatic repulsion between carboxylate groups. Hydrolysis is minimal under neutral pH conditions, though acidic environments can promote the regeneration of acrylic acid.

Comparative Analysis with Related Compounds

Structural and Functional Comparisons

Lithium acrylate belongs to a family of alkali metal acrylates, each with distinct properties and applications. The table below presents a comparative analysis:

CompoundFormulaKey Differences from Lithium Acrylate
Sodium AcrylateC3H3NaO2Larger ionic radius, lower specific conductivity for Li+ transport applications
Potassium AcrylateC3H3KO2Significantly larger cation size, different polymer network properties
Lithium MethacrylateC4H5LiO2Contains methyl group, altered polymerization kinetics and mechanical properties

Performance Differentiation in Applications

When compared to other acrylate salts, lithium acrylate demonstrates superior performance in several application areas:

  • Enhanced ionic conductivity specifically for lithium-ion transport

  • Better compatibility with lithium-ion battery components

  • Unique polymer network characteristics when polymerized

  • Specific thermal decomposition patterns beneficial for certain applications

Future Research Directions and Challenges

Emerging Research Trends

Current research on lithium acrylate is advancing in several promising directions:

  • Development of green synthesis methods with reduced environmental impact

  • Exploration of novel copolymer systems with enhanced functional properties

  • Investigation of structure-property relationships in lithium acrylate-based materials

  • Integration with nanomaterials for advanced composite structures

Technical Challenges

Despite its promising applications, several challenges remain in lithium acrylate research and development:

  • Scaling up production processes while maintaining consistent product quality

  • Improving the stability of lithium acrylate-based materials under extreme environmental conditions

  • Enhancing the mechanical properties of resulting polymers for structural applications

  • Addressing cost considerations for wider commercial adoption

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